2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class. Its core structure comprises a pyrimidine fused to an indole scaffold, substituted at the 2-position with a thioether-linked acetamide group (azepan-1-yl) and at the 3-position with a 3,5-dimethylphenyl ring. The azepan-1-yl group introduces a seven-membered aliphatic ring, while the 3,5-dimethylphenyl substituent provides steric bulk and electron-donating effects. This compound is hypothesized to modulate biological targets such as Toll-Like Receptor 4 (TLR4), based on structural similarities to ligands reported in literature .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-17-13-18(2)15-19(14-17)30-25(32)24-23(20-9-5-6-10-21(20)27-24)28-26(30)33-16-22(31)29-11-7-3-4-8-12-29/h5-6,9-10,13-15,27H,3-4,7-8,11-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJMZUWTIJTVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a unique structural framework consisting of:
- Pyrimidoindole core : Known for various biological activities.
- Azepane ring : Enhances interaction with biological targets.
- Thioether linkage : Potentially contributes to its reactivity and biological properties.
Antimicrobial Properties
Preliminary studies indicate that similar compounds exhibit significant antimicrobial activity. For instance, derivatives with specific substituents have shown enhanced toxicity against various bacterial strains. The presence of the thioether linkage may enhance the compound's interaction with microbial targets, leading to increased efficacy.
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits toxicity against gram-positive and gram-negative bacteria. |
| Antifungal | Potential activity against fungi such as Candida albicans. |
| Anticancer | Inhibitory effects on enzymes involved in tumor growth. |
The exact mechanism of action is not fully elucidated but may involve:
- Inhibition of specific enzymes or receptors.
- Modulation of cellular signaling pathways.
- Interaction with G protein-coupled receptors (GPCRs), which can lead to changes in intracellular signaling cascades.
Case Studies and Research Findings
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of related compounds, revealing moderate to potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Docking studies suggested that the compound could effectively bind to target enzymes, enhancing its antimicrobial potential .
-
Anticancer Activity
- Research indicated that derivatives of the pyrimidoindole core possess anticancer properties due to their ability to inhibit key enzymes involved in cancer progression .
- In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines through specific molecular interactions.
- Oxidative Stress Modulation
Comparison with Similar Compounds
Key Findings :
- The 3,5-dimethylphenyl group in the target compound enhances hydrophobicity and steric bulk compared to simpler phenyl or methoxy-substituted analogs. This may improve binding to hydrophobic pockets in protein targets .
Variations in the Acetamide Substituent (2-Position)
Key Findings :
- Bicyclic substituents (e.g., indolin-1-yl) may restrict rotational freedom, limiting binding to certain protein conformations .
Alkyl Chain Modifications (5-Position)
describes analogs with variable alkyl chains (e.g., dodecyl, pentyl) at the 5-position, which influence solubility and membrane permeability. The target compound lacks a long alkyl chain, suggesting a balance between hydrophobicity and bioavailability compared to highly lipophilic derivatives like 47c (dodecyl chain) .
Research Findings and Hypotheses
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- TLR4 Modulation : Micha et al. () demonstrated that pyrimidoindoles with bulky 3-substituents (e.g., phenyl) and flexible acetamide groups exhibit TLR4 antagonism. The target’s 3,5-dimethylphenyl group may enhance this activity .
- Metabolic Stability : Azepan-1-yl’s larger ring size may reduce metabolic degradation compared to piperidin-1-yl, as observed in cyclohexyl vs. piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
